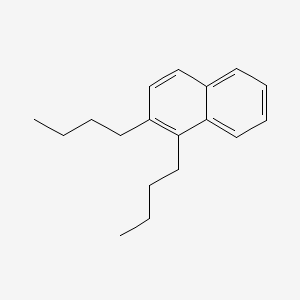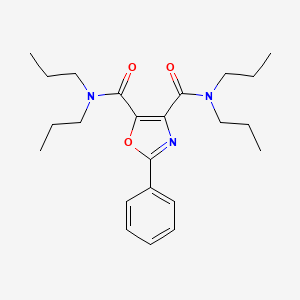
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N',N'-tetrapropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound features two carboxamide groups at positions 4 and 5 of the oxazole ring, with a phenyl group at position 2 and tetrapropyl substitutions on the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes high-yielding one-pot synthesis methods. For example, the van Leusen oxazole synthesis employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the recovered ionic liquids can be reused as solvents for multiple runs .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU, and CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amides, and substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- has a wide range of scientific research applications:
Chemistry: Used as intermediates for the synthesis of new chemical entities.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases such as diabetes, obesity, and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .
Comparación Con Compuestos Similares
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- can be compared with other similar compounds such as:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substitution patterns and specific biological activities. The unique combination of phenyl and tetrapropyl groups in oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
42469-73-8 |
|---|---|
Fórmula molecular |
C23H33N3O3 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-phenyl-4-N,4-N,5-N,5-N-tetrapropyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-5-14-25(15-6-2)22(27)19-20(23(28)26(16-7-3)17-8-4)29-21(24-19)18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
Clave InChI |
IZRWGHIRXOXZOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


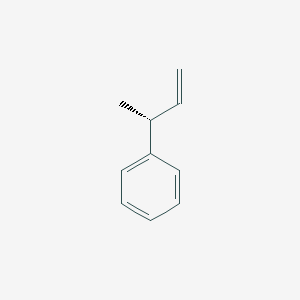
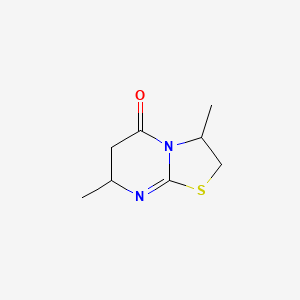
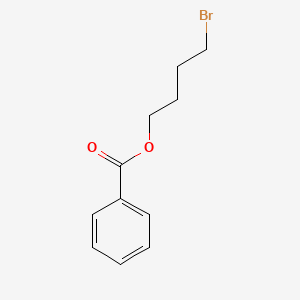
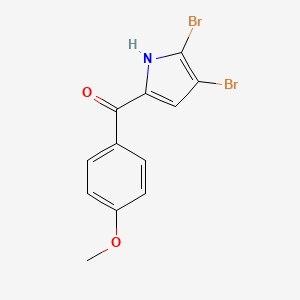
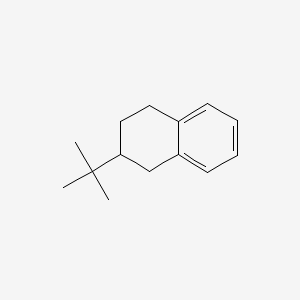
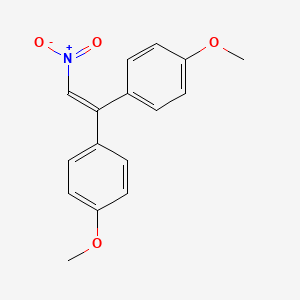
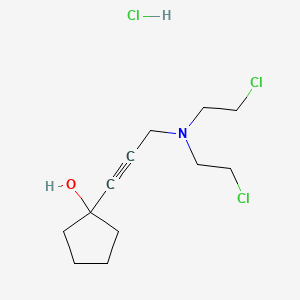
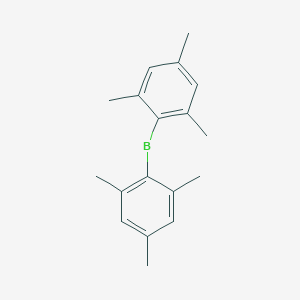
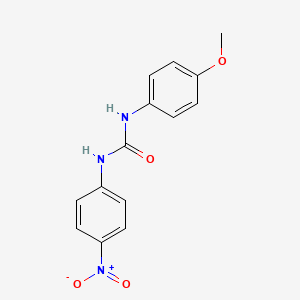
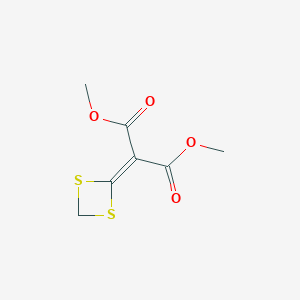

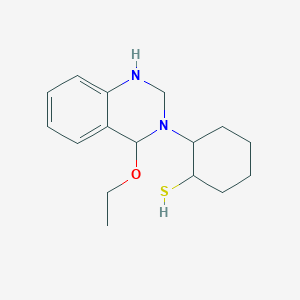
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)
